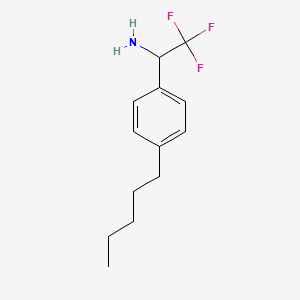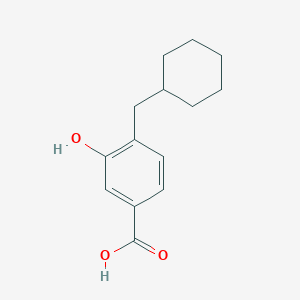
3-Amino-5-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(dimethylamino)phenol is an organic compound with the molecular formula C8H12N2O. It is a derivative of phenol, where the amino group is positioned at the third carbon and the dimethylamino group at the fifth carbon of the benzene ring. This compound is known for its applications in various fields, including dye synthesis and pharmaceutical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-5-(dimethylamino)phenol typically involves the reaction of dimethylamine aqueous solution with resorcinol. The process can be summarized as follows :
Reaction: Resorcinol is reacted with dimethylamine aqueous solution in an autoclave at elevated temperatures (around 175-180°C).
Neutralization: The reaction mixture is then neutralized with industrial liquid alkali.
Extraction: Toluene is used to extract by-products from the aqueous phase.
Purification: The aqueous phase is washed to remove unreacted resorcinol.
Distillation: The final product is obtained through vacuum distillation.
Industrial Production Methods
The industrial production method follows a similar route but is optimized for large-scale production. The process ensures high product purity and is designed to be safe for industrial operations .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives .
Scientific Research Applications
3-Amino-5-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-(dimethylamino)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Similar structure but lacks the amino group at the third position.
3-Aminophenol: Lacks the dimethylamino group at the fifth position.
N,N-Dimethyl-m-aminophenol: Another name for 3-(Dimethylamino)phenol.
Uniqueness
3-Amino-5-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups on the phenol ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-5-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,9H2,1-2H3 |
InChI Key |
XYABJDDMRNHIGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



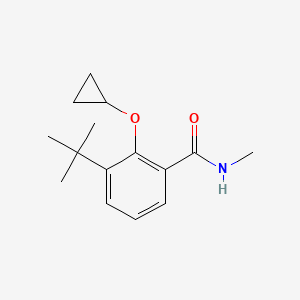
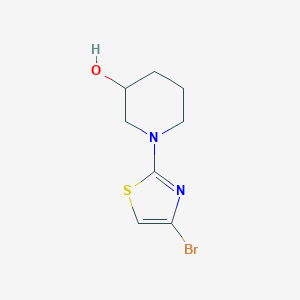
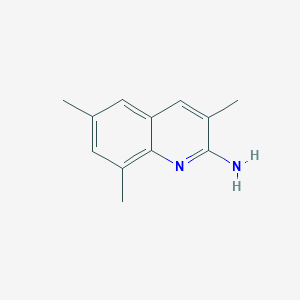
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
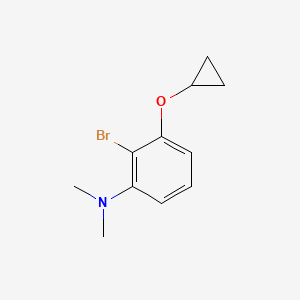
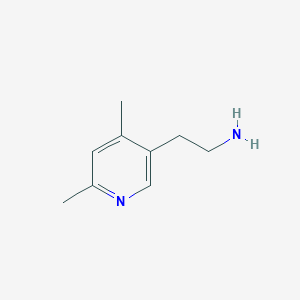
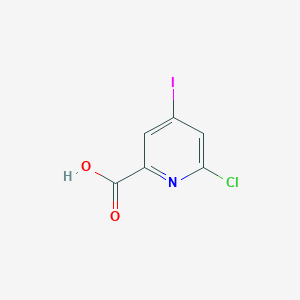


![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
